molecular formula C19H13ClN2O4S B2754531 5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618872-95-0

5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2754531
CAS RN: 618872-95-0
M. Wt: 400.83
InChI Key: ZZCRSWXTUFEWER-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13ClN2O4S and its molecular weight is 400.83. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Material Science

Heterocyclic compounds, especially those containing thiophene and pyrrole units, are extensively studied for their applications in pharmaceutical and material sciences. These compounds often serve as building blocks in the synthesis of bioactive molecules and materials due to their diverse chemical reactivity and biological relevance. For instance, regioselective halogenation of alkyl 3-hydroxypyrroles and thiophenes has been explored to derive compounds of interest in bioactive compound synthesis and material sciences (Castillo-Aguilera et al., 2017)[https://consensus.app/papers/halogenation-45unsubstituted-alkyl-castilloaguilera/29695a1fa19b50d4afa96d4e6c76b6ec/?utm_source=chatgpt].

Organic Photovoltaics

Compounds featuring thiophene units and complex heterocyclic structures have found significant applications in organic photovoltaics (OPVs). These materials are explored for their potential in creating efficient, flexible, and lightweight solar cells. Research into alkoxyphenylthiophene-linked benzodithiophene-based medium band gap polymers, for example, highlights the ongoing efforts to improve the efficiency and stability of OPV materials through molecular engineering (Kranthiraja et al., 2014)[https://consensus.app/papers/alkoxyphenylthiophene-linked-benzodithiophene-based-kranthiraja/cfd753f3e38c5ab7a772a865a3727c51/?utm_source=chatgpt].

Antioxidant Activity

The research on novel pyrrolidine derivatives, including those with chloro and hydroxy substituents on the phenyl ring, has demonstrated their potential antioxidant activities. These activities are crucial for developing therapeutic agents to mitigate oxidative stress-related diseases. A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed some compounds exhibiting potent antioxidant activities, underscoring the importance of these structural motifs in medicinal chemistry (Tumosienė et al., 2019)[https://consensus.app/papers/synthesis-tumosienė/9c3690410bc35ca2aeed5f81d0e109a8/?utm_source=chatgpt].

Molecular Docking and Drug Discovery

The structural complexity of heterocyclic compounds enables their application in drug discovery, where molecular docking studies help understand how these molecules interact with biological targets. For example, docking studies involving tetrazole derivatives have provided insights into their potential as cyclooxygenase-2 (COX-2) inhibitors, a relevant target in anti-inflammatory drug development (Al-Hourani et al., 2015)[https://consensus.app/papers/docking-studies-structure-tetrazole-derivatives-alhourani/09ea86d9ff8d51f5be47c15bd224693b/?utm_source=chatgpt].

properties

IUPAC Name

2-(3-chlorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCRSWXTUFEWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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